molecular formula C5H6BrNOS B2435976 (5-Bromo-2-methylthiazol-4-yl)methanol CAS No. 1092506-38-1

(5-Bromo-2-methylthiazol-4-yl)methanol

Cat. No.: B2435976
CAS No.: 1092506-38-1
M. Wt: 208.07
InChI Key: DOYOCBDRIICRGX-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylthiazol-4-yl)methanol is a chemical compound with the molecular formula C5H6BrNOS and a molecular weight of 208.08 g/mol . It is characterized by the presence of a bromine atom, a methyl group, and a thiazole ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methylthiazol-4-yl)methanol typically involves the bromination of 2-methylthiazole followed by a hydroxymethylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or paraformaldehyde for the hydroxymethylation step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and hydroxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methylthiazol-4-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

(5-Bromo-2-methylthiazol-4-yl)methanol serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. It is particularly valuable for creating more complex thiazole derivatives that are essential in drug development.

This compound exhibits a range of biological activities, making it a focus of research in medicinal chemistry.

Antimicrobial Activity :
The compound has demonstrated significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.0098
Bacillus mycoides0.039

These results suggest strong antibacterial and antifungal activity, particularly against resistant strains such as MRSA.

Anticancer Activity :
Research indicates that this compound possesses cytotoxic effects against cancer cell lines such as Hela (cervical adenocarcinoma) and A549 (lung carcinoma). The compound showed significant inhibition of cell proliferation with IC50 values indicating potency in inducing apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluating synthesized thiazole derivatives reported that the inclusion of bromine enhanced antimicrobial efficacy. The study highlighted that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anticancer Properties

In another investigation, researchers explored the effects of thiazole derivatives on cancer cell lines. Results indicated that this compound significantly inhibited the growth of Hela cells through mechanisms involving cell cycle arrest and apoptosis induction.

Industrial Applications

In industry, this compound is utilized in the production of:

  • Agrochemicals : As a building block for pesticides and herbicides.
  • Dyes and Pigments : In the synthesis of specialty chemicals used in colorants.

Its versatility makes it a valuable compound in both research and industrial settings.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methylthiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and thiazole ring play crucial roles in its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by disrupting essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-methylthiazol-4-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct reactivity and versatility in various chemical and biological applications .

Biological Activity

(5-Bromo-2-methylthiazol-4-yl)methanol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structural features, including the presence of a bromine atom and a hydroxymethyl group, contribute to its diverse interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties based on recent studies.

Chemical Structure

The compound can be represented as follows:

C6H6BrN1OS\text{C}_6\text{H}_6\text{BrN}_1\text{OS}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to alterations in cellular processes.
  • Receptor Interaction : It interacts with receptors that modulate cell signaling pathways, influencing cellular responses.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Pathogen MIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.0098
Bacillus mycoides0.039

These results suggest that the compound exhibits strong antibacterial and antifungal activity, particularly against resistant strains such as MRSA.

Anticancer Activity

Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Hela (cervical adenocarcinoma) and A549 (lung carcinoma).
  • Findings : The compound showed significant inhibition of cell proliferation, with IC50 values suggesting potency in inducing apoptosis in cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluating 248 synthesized alkaloids reported that the inclusion of bromine in thiazole derivatives enhanced their antimicrobial efficacy. The study highlighted that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Properties :
    In a recent investigation, researchers explored the effects of thiazole derivatives on cancer cell lines. The results indicated that this compound significantly inhibited the growth of Hela cells through mechanisms involving cell cycle arrest and apoptosis induction .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (5-Bromo-2-methylthiazol-4-yl)methanol?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or condensation reactions. For example, brominated thiazole precursors can be functionalized via refluxing with methanol derivatives in the presence of a base (e.g., KOH) and a polar solvent (e.g., ethanol). Reaction progress is monitored by TLC, followed by acidification (HCl) to precipitate the product, which is then crystallized . Optimization of reaction time (e.g., 5–8 hours) and stoichiometric ratios (1:1 to 1:2 for brominated starting materials) is critical to achieving yields >70%.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., methyl and methoxy groups) and confirms bromine substitution patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹).
  • Single-crystal X-ray diffraction : Resolves molecular geometry and packing. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are standard tools . For instance, mean C–C bond lengths of 0.003–0.011 Å and R-factors <0.06 ensure structural accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR absorptions) require iterative validation:

Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated IR/NMR spectra) .

Alternative techniques : Use mass spectrometry (MS) to confirm molecular weight or X-ray crystallography for unambiguous structural assignment .

Reaction pathway analysis : Re-examine synthetic intermediates for side products or regioisomers .

Q. What experimental design strategies optimize the synthesis of this compound under varying reaction conditions?

  • Methodological Answer : Employ a factorial design to test variables:

  • Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity) effects on reaction rate.
  • Temperature : Reflux (80–100°C) vs. room temperature for kinetic control.
  • Catalysts : Evaluate Pd/C or CuI in coupling reactions for byproduct suppression.
    Data analysis via ANOVA identifies statistically significant factors. For example, methanol content and pH adjustments in chromatography (as modeled in Fig. 2 of ) can refine purification .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates key parameters:

  • Frontier molecular orbitals : HOMO-LUMO gaps (e.g., 4.5–5.0 eV) indicate electrophilicity at the bromine site .
  • Electrophilicity index (ω) : Values >1.5 eV suggest high reactivity toward nucleophiles like amines or thiols.
  • Transition state modeling : Identifies steric hindrance from the methylthiazole group, guiding solvent choice (e.g., DMSO for stabilization) .

Properties

IUPAC Name

(5-bromo-2-methyl-1,3-thiazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNOS/c1-3-7-4(2-8)5(6)9-3/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYOCBDRIICRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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